BenchChemオンラインストアへようこそ!

DL-3-Methylvaline, hcl

Metalloprotease Inhibition MMP9 ADAM10

DL-3-Methylvaline hydrochloride (CAS 112720-39-5; 93667-66-4) is a racemic, sterically hindered non-proteinogenic amino acid featuring a tert-butyl side chain. This unique structure confers critical conformational constraints in peptide engineering, enhances proteolytic stability, and enables the design of potent metalloprotease inhibitors (MMP9/ADAM10). Ideal for solid-phase synthesis and enzymatic resolution into high-purity chiral intermediates. Hydrochloride salt form ensures superior solubility and stability. Contact us for bulk pricing and technical specifications.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 112720-39-5; 93667-66-4
Cat. No. B2421813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-3-Methylvaline, hcl
CAS112720-39-5; 93667-66-4
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H
InChIKeyOLMBOHVAVKHHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DL-3-Methylvaline Hydrochloride: A Sterically Hindered Non-Canonical Amino Acid for Peptide Engineering and Chiral Synthesis


DL-3-Methylvaline hydrochloride (CAS 112720-39-5; 93667-66-4), also known as DL-tert-leucine hydrochloride, is a racemic mixture of a non-proteinogenic alpha-amino acid featuring a sterically demanding tert-butyl side chain [1]. This structural feature imparts unique conformational constraints to peptides and proteins, distinguishing it from canonical amino acids like L-valine or L-leucine [2]. The hydrochloride salt form enhances water solubility and stability, making it a practical building block for solid-phase peptide synthesis and other aqueous-based research applications .

Why L-Valine or L-Leucine Cannot Substitute for DL-3-Methylvaline Hydrochloride in Critical Applications


The unique tert-butyl side chain of 3-methylvaline introduces a level of steric bulk and hydrophobicity that fundamentally alters peptide conformation, enzymatic recognition, and receptor binding compared to standard proteinogenic amino acids [1]. Generic substitution with L-valine (which lacks the Cβ quaternary carbon) or L-leucine (which has an isobutyl group) fails to replicate the specific conformational constraints and steric hindrance effects observed in bioactive peptides and inhibitors containing the tert-leucine moiety [2]. These structural differences translate directly into quantifiable changes in biological activity, as demonstrated in the evidence below [3].

Quantitative Evidence for DL-3-Methylvaline Hydrochloride: Differentiated Performance Data vs. Analogs


Metalloprotease Inhibition: Potent IC50 Values for a 3-Methylvaline-Derived Inhibitor

A derivative of 3-methyl-L-valine, GI254023X, exhibits potent inhibition of MMP9 and ADAM10 metalloproteases. This demonstrates the utility of the 3-methylvaline scaffold in achieving low nanomolar inhibitory activity, a key differentiator for drug discovery programs targeting these enzymes [1].

Metalloprotease Inhibition MMP9 ADAM10

Insulin Receptor Binding: Altered Affinity from N-Methylation of Valine

Incorporation of an N-methylated valine residue ([3-N-methylvaline-A]insulin) results in a dramatic reduction in biological activity compared to native insulin. This provides a direct, quantitative comparison of how methylation of the valine backbone alters peptide-receptor interactions [1].

Insulin Analog Receptor Binding Peptide Engineering

Acute Toxicity of Actinomycin D Analogs: Impact of N-Methylamino Acid Substitution

In a study of actinomycin D analogs, substitution with N-methyl-L-valine or N-methyl-L-isoleucine residues yielded compounds with comparable or improved in vitro cytotoxic activity. Crucially, the acute toxicity in mice varied significantly depending on the specific N-methylated amino acid used, with the N-methyl-D-leucine analog showing a 2-fold reduction in toxicity [1].

Antitumor Agent Toxicity Actinomycin D

Protease Resistance: Steric Hindrance from tert-Butyl Side Chain

The tert-butyl side chain of tert-leucine (3-methylvaline) creates significant steric hindrance around the adjacent peptide bond, making it difficult for proteases to access and cleave the sequence [1]. This is a key differentiator from standard amino acids like L-valine or L-leucine, which lack this level of steric bulk.

Peptide Stability Protease Resistance Pharmacokinetics

Enzymatic Resolution of DL-tert-Leucine: High Enantiomeric Purity for Chiral Synthesis

DL-tert-Leucine can be enzymatically resolved to yield D-tert-Leucine with an enantiomeric excess (ee) of >99% [1]. This high level of enantiopurity is essential for applications requiring a specific stereoisomer and is a key differentiator from non-racemic or poorly resolved mixtures.

Chiral Resolution Enzymatic Synthesis D-tert-Leucine

Patent Protection: Proprietary Use of 3-Methylvaline Derivatives

The use of 3-methylvaline derivatives is covered by granted patents, including US 10,071,960 B1, which protects specific applications of compounds incorporating this scaffold [1]. This indicates a level of commercial interest and proprietary value that distinguishes it from more generic amino acid building blocks.

Intellectual Property Drug Development Patent

Recommended Applications for DL-3-Methylvaline Hydrochloride Based on Verifiable Evidence


Peptide-Based Drug Discovery for Metalloprotease Targets

Given the potent IC50 values of 2.5 nM (MMP9) and 5.3 nM (ADAM10) for a 3-methylvaline derivative, this compound is a valuable building block for designing novel metalloprotease inhibitors [1]. Researchers in oncology and inflammation can incorporate DL-3-methylvaline hydrochloride into peptide libraries to explore structure-activity relationships for MMP9 and ADAM10 inhibition.

Engineering Protease-Resistant Therapeutic Peptides

The steric hindrance provided by the tert-butyl side chain of 3-methylvaline makes it an ideal candidate for creating peptides with enhanced resistance to proteolytic degradation [1]. This is particularly relevant for developing peptide therapeutics intended for oral or systemic administration, where prolonged half-life is crucial.

Chiral Resolution and Synthesis of Enantiopure Building Blocks

DL-3-Methylvaline hydrochloride serves as a cost-effective starting material for enzymatic resolution, enabling the production of D-tert-Leucine with >99% enantiomeric excess [1]. This is a critical application for researchers requiring high-purity chiral intermediates for asymmetric synthesis, particularly in the development of HIV protease inhibitors like atazanavir [2].

Conformational Studies of Peptide Structure and Function

The ability of 3-methylvaline to induce and stabilize specific secondary structures, such as β-turns and 3(10)-helices, makes it an essential tool for studying peptide folding and protein-protein interactions [1]. Researchers can use this compound to create conformationally constrained peptide models to investigate the structural basis of biological activity.

Quote Request

Request a Quote for DL-3-Methylvaline, hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.